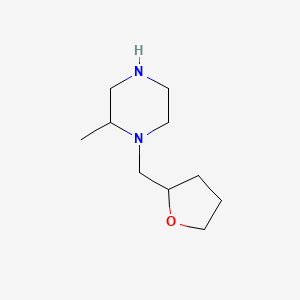![molecular formula C12H17ClN2 B6332292 1-[(3-Chlorophenyl)methyl]-2-methylpiperazine CAS No. 1240571-00-9](/img/structure/B6332292.png)
1-[(3-Chlorophenyl)methyl]-2-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3-Chlorophenyl)methyl]-2-methylpiperazine is a derivative of piperazine, a class of organic compounds with a wide range of biological and pharmaceutical activity . Piperazine derivatives are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Synthesis Analysis
The synthesis of piperazine derivatives has been extensively studied. For instance, Chamakuri et al. reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .Aplicaciones Científicas De Investigación
1-[(3-Chlorophenyl)methyl]-2-methylpiperazine has been used in a variety of scientific research applications. It has been used to study the effects of monoamine oxidase A (MAO-A) inhibition, as well as the effects of 5-HT1A receptor agonism. It has also been used to study the effects of various drugs on MAO-A activity and 5-HT1A receptor agonism. In addition, this compound has been used in laboratory experiments to study the effects of various compounds on cell cultures.
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with similar structures, such as meta-chlorophenylpiperazine (mcpp), have been found to interact with various serotonin receptors .
Mode of Action
Based on the behavior of structurally similar compounds, it may interact with its targets and induce changes in cellular activity . For instance, mCPP acts as a partial agonist of the human 5-HT2A and 5-HT2C receptors but as an antagonist of the human 5-HT2B receptors .
Biochemical Pathways
Compounds with similar structures have been found to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Mcpp, a structurally similar compound, is known to produce dysphoric, depressive, and anxiogenic effects in rodents and humans .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(3-Chlorophenyl)methyl]-2-methylpiperazine has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of this compound is its ability to act as an inhibitor of MAO-A and an agonist of 5-HT1A receptors. This makes it a useful tool for studying the effects of various compounds on MAO-A activity and 5-HT1A receptor agonism. However, this compound has several limitations. It is not very stable and can degrade over time, and it is not very soluble in water. In addition, this compound is not very selective and can bind to a variety of other receptors, which can make it difficult to study the specific effects of certain compounds.
Direcciones Futuras
The future of 1-[(3-Chlorophenyl)methyl]-2-methylpiperazine research is promising. Future research will focus on understanding the effects of this compound on other neurotransmitters and receptors, as well as its potential therapeutic applications. In addition, future research will focus on increasing the stability and solubility of this compound, as well as improving its selectivity for specific receptors. Finally, future research will focus on developing new methods of synthesis for this compound, as well as exploring its potential uses in other fields, such as drug development and biotechnology.
Métodos De Síntesis
1-[(3-Chlorophenyl)methyl]-2-methylpiperazine can be synthesized using a variety of methods. The most common method involves the reaction of 3-chloropropiophenone with 2-methylpiperazine. This reaction is typically performed in an organic solvent such as dichloromethane and can be catalyzed by a base such as potassium carbonate. Other methods of synthesis include the reaction of 3-chloropropiophenone with a variety of other alkylpiperazines, as well as the reaction of 3-chloropropiophenone with an amine.
Safety and Hazards
While specific safety and hazard information for 1-[(3-Chlorophenyl)methyl]-2-methylpiperazine was not found, it’s important to handle all chemicals with care. General safety measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and ensuring adequate ventilation .
Análisis Bioquímico
Biochemical Properties
They bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .
Cellular Effects
The exact cellular effects of 1-[(3-Chlorophenyl)methyl]-2-methylpiperazine are yet to be studied. Related compounds have been reported to have antioxidant and immunomodulatory effects . These compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Propiedades
IUPAC Name |
1-[(3-chlorophenyl)methyl]-2-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c1-10-8-14-5-6-15(10)9-11-3-2-4-12(13)7-11/h2-4,7,10,14H,5-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTSUUZINYEMMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5-[(2-fluorophenyl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B6332215.png)



![2-Methyl-1-{[3-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B6332246.png)

![2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B6332265.png)

![4-[(2-Methylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B6332277.png)

![1-[(4-Bromo-2-fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6332301.png)

